Tumor Necrosis Factor alpha-Inhibitor 9 (TNF-alpha-IN-9) is a compound designed to inhibit the activity of Tumor Necrosis Factor alpha, a pro-inflammatory cytokine implicated in various chronic inflammatory diseases and autoimmune disorders. The compound's development stems from the need for targeted therapies that can effectively modulate TNF-alpha activity, thereby alleviating symptoms associated with conditions such as rheumatoid arthritis and Crohn's disease.
The research and development of TNF-alpha-IN-9 have drawn from various natural and synthetic sources, utilizing both computational modeling and in vitro assays to identify potential inhibitors. Studies have highlighted the importance of understanding molecular interactions between TNF-alpha and its inhibitors to enhance binding affinity and specificity .
TNF-alpha-IN-9 falls under the category of small molecule inhibitors targeting cytokine signaling pathways. It is classified as a pharmacological agent aimed at modulating immune responses by inhibiting the activity of TNF-alpha.
The synthesis of TNF-alpha-IN-9 involves several advanced chemical techniques, including:
The synthesis process typically requires careful control of reaction conditions, including temperature, pH, and concentration of reactants. High-performance liquid chromatography (HPLC) is employed for purification at various stages to ensure high yield and purity of the final product.
TNF-alpha-IN-9 has a complex molecular structure characterized by its trimeric form, similar to that of native Tumor Necrosis Factor alpha. Each monomer consists of approximately 17.35 kDa polypeptide chains that form a stable homotrimeric configuration essential for its biological function .
The molecular weight of TNF-alpha-IN-9 is approximately 52 kDa when fully assembled. Structural studies using X-ray crystallography have provided insights into its three-dimensional conformation, revealing critical binding sites for interactions with TNF-alpha .
The primary chemical reactions involving TNF-alpha-IN-9 include:
Molecular docking studies have been employed to predict binding affinities and elucidate interaction patterns between TNF-alpha-IN-9 and TNF-alpha. These studies have indicated strong binding affinities in the range of -7.0 to -8.4 kcal/mol .
The mechanism by which TNF-alpha-IN-9 exerts its inhibitory effects involves:
Experimental data demonstrate that treatment with TNF-alpha-IN-9 significantly reduces inflammatory markers in cell culture models, supporting its potential therapeutic efficacy .
TNF-alpha-IN-9 is typically characterized by:
Key chemical properties include:
Relevant analyses such as thermal stability assessments and solubility tests are crucial for understanding the compound's behavior under different conditions .
TNF-alpha-IN-9 has significant potential applications in:
Ongoing research aims to further elucidate its pharmacological profile and optimize its structure for enhanced efficacy and reduced side effects .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3